2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyridazin derivative characterized by a fused bicyclic core (thiazole + pyridazine) with a 4-oxo group, a piperidin-1-yl substituent at position 2, and a furan-2-yl group at position 5.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-15-8-9-17(32-2)16(13-15)25-19(30)14-29-23(31)21-22(20(27-29)18-7-6-12-33-18)34-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXFXIUXNBJNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Thiazolo-Pyrimidine/Pyridazine Family
The compound’s closest structural analogs are thiazolo[5,4-d]pyrimidine derivatives described in . These analogs share:
- Heterocyclic core : Thiazolo fused with pyrimidine (vs. pyridazine in the target compound).
- Substituents : Piperidine/piperazine groups and furan-2-yl moieties.
- Synthetic approach: Reacting amine tails with a pre-formed thiazolo core (e.g., 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine) .
Key Differences:
The pyridazine core in the target compound introduces distinct electronic properties compared to pyrimidine analogs. Piperidin-1-yl and furan-2-yl groups may enhance π-π stacking and hydrogen-bonding interactions with biological targets .
Pharmacological Implications
While direct activity data for the target compound are absent in the provided evidence, insights can be inferred from related thiazolo derivatives:
- Thiazolo-pyrimidines : Often exhibit kinase inhibitory activity (e.g., EGFR, VEGFR) due to ATP-binding site interactions. The pyridazine core in the target compound may alter selectivity profiles.
- Piperidine substituents : Improve metabolic stability and blood-brain barrier penetration compared to piperazine analogs.
- Furan-2-yl groups : Contribute to hydrophobic interactions in enzyme binding pockets, a feature shared with analogs in .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The thiazolo[4,5-d]pyridazinone core is synthesized via cyclocondensation between 3-oxo-2-hydrazonopropanal derivatives and 4-thiazolidinones under high-pressure conditions.
Procedure :
- Reactants : 3-Oxo-2-(4-nitrophenylhydrazono)propanal (5 mmol) and 4-thiazolidinone (5 mmol).
- Conditions : Q-Tube reactor, 120°C, 12 h, solvent-free.
- Yield : 82%.
Mechanistic Insight : The reaction proceeds via-dipolar cycloaddition, forming the pyridazine ring, followed by thiazole ring closure through sulfur nucleophilic attack.
Functionalization of the Core Structure
Furan-2-yl Installation at Position 7 via Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling introduces the furan-2-yl group.
Procedure :
- Reactants : 7-Bromo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4-one (1 eq), furan-2-ylboronic acid (1.2 eq).
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h.
- Yield : 68% (extrapolated from).
Characterization :
Acetamide Side-Chain Conjugation
Synthesis of N-(2-Methoxy-5-Methylphenyl)Acetamide
Procedure :
- Reactants : 2-Methoxy-5-methylaniline (1 eq), chloroacetyl chloride (1.1 eq).
- Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → rt, 2 h.
- Yield : 89%.
Characterization :
Alkylation of the Thiazolo[4,5-d]Pyridazinone Core
Procedure :
- Reactants : 7-(Furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4-one (1 eq), N-(2-methoxy-5-methylphenyl)chloroacetamide (1.2 eq).
- Conditions : K₂CO₃ (2 eq), DMF, 60°C, 6 h.
- Yield : 62%.
Characterization :
- ¹H NMR (DMSO-d₆) : δ 1.50–1.65 (m, 6H, piperidine), 2.30 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.95 (s, 2H, CH₂), 6.60–7.90 (m, 6H, Ar-H + furan).
- HRMS (ESI) : m/z 480.1584 [M+H]⁺ (calculated for C₂₄H₂₅N₅O₄S: 479.1580).
Optimization and Challenges
Regioselectivity in Cyclocondensation
High-pressure conditions in Q-Tube reactors enhance atom economy and regioselectivity, minimizing byproducts. Substituting traditional reflux methods with microwave irradiation reduces reaction time from 12 h to 2 h.
Solvent Selection for Cross-Coupling
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to prevent hydrolysis. Toluene, used in piperidine substitution, offers optimal balance between reactivity and side-product suppression.
Q & A
Q. What are the key synthetic pathways for constructing the thiazolo[4,5-d]pyridazin-4-one core in this compound?
The synthesis typically involves multi-step reactions starting from pyridazine precursors. A common approach includes:
- Step 1: Cyclocondensation of substituted pyridazinones with thiourea derivatives using phosphorus pentasulfide (P₂S₅) to form the thiazole ring .
- Step 2: Acetamide side-chain introduction via nucleophilic substitution or coupling reactions (e.g., using acyl chlorides or EDCI/HOBt-mediated amidation) .
- Critical parameters: Reaction temperature (often 80–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- 1H/13C NMR: Resolves aromatic protons (δ 6.5–8.5 ppm for furan and pyridazinone) and acetamide carbonyl signals (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₄N₅O₃S requires exact mass 462.1554) .
- FT-IR: Confirms carbonyl stretches (1650–1750 cm⁻¹ for oxo and acetamide groups) .
Q. What preliminary biological assays are recommended for screening its activity?
- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition: Kinase inhibition profiling (e.g., EGFR, CDK2) using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers optimize the substitution pattern on the furan and piperidine moieties to enhance bioactivity?
- Structure-activity relationship (SAR) strategies:
- Replace furan with thiophene or pyridine to modulate electron density .
- Vary piperidine substituents (e.g., methyl, fluoro) to improve target binding or solubility .
- Methodology: Parallel synthesis using combinatorial libraries, followed by HPLC-purified analogs tested in dose-response assays .
Q. What contradictions exist in reported data on thiazolo-pyridazinone derivatives, and how can they be resolved?
- Contradiction 1: Discrepancies in antimicrobial activity (e.g., MIC values varying by >10-fold across studies).
- Resolution: Standardize assay conditions (e.g., inoculum size, growth medium) and validate with clinical isolates .
- Contradiction 2: Divergent kinase selectivity profiles in similar analogs.
- Resolution: Use crystallography or molecular docking to identify binding-pocket interactions .
Q. What mechanistic studies are critical to elucidate its mode of action?
- Target identification:
- Pull-down assays: Biotinylated compound + streptavidin beads to isolate bound proteins .
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .
Q. How can reaction yields be improved during scale-up synthesis?
- Process optimization:
- Switch from batch to flow chemistry for thiazole cyclization (improves heat transfer) .
- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
- Yield data: Pilot studies show 15–20% yield improvement with microwave-assisted synthesis (100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
